2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate
Brand Name: Vulcanchem
CAS No.: 4327-84-8
VCID: VC3699534
InChI: InChI=1S/C10H16N2O.H2O4S/c11-10-3-1-9(2-4-10)5-6-12-7-8-13;1-5(2,3)4/h1-4,12-13H,5-8,11H2;(H2,1,2,3,4)
SMILES: C1=CC(=CC=C1CCNCCO)N.OS(=O)(=O)O
Molecular Formula: C10H18N2O5S
Molecular Weight: 278.33 g/mol

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate

CAS No.: 4327-84-8

Cat. No.: VC3699534

Molecular Formula: C10H18N2O5S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate - 4327-84-8

Specification

CAS No. 4327-84-8
Molecular Formula C10H18N2O5S
Molecular Weight 278.33 g/mol
IUPAC Name 2-[2-(4-aminophenyl)ethylamino]ethanol;sulfuric acid
Standard InChI InChI=1S/C10H16N2O.H2O4S/c11-10-3-1-9(2-4-10)5-6-12-7-8-13;1-5(2,3)4/h1-4,12-13H,5-8,11H2;(H2,1,2,3,4)
Standard InChI Key ISJLPPKOXNTVPP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCNCCO)N.OS(=O)(=O)O
Canonical SMILES C1=CC(=CC=C1CCNCCO)N.OS(=O)(=O)O

Introduction

Chemical Structure and Properties

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate is an organic compound with well-defined structural and chemical properties. It has attracted attention from researchers due to its unique molecular architecture and versatile applications.

Basic Molecular Information

The compound is characterized by several key identifiers that facilitate its categorization and study in chemical databases and research contexts:

  • CAS Number: 4327-84-8

  • Molecular Formula: C10H18N2O5S

  • Molecular Weight: 278.33 g/mol

  • IUPAC Name: 2-[2-(4-aminophenyl)ethylamino]ethanol;sulfuric acid

  • Standard InChIKey: ISJLPPKOXNTVPP-UHFFFAOYSA-N

  • PubChem Compound: 78023

Structural Features

The molecular architecture of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate incorporates several distinctive functional groups that define its chemical behavior. The compound features an ethanolamine backbone connected to a 4-aminophenyl group via an ethylamine link, with a sulfate moiety that significantly enhances its solubility and reactivity in various chemical environments. The presence of both amino and ethanol groups allows for versatile interactions in chemical and biological systems, contributing to its value in different applications.

Physical and Chemical Properties

The compound's properties are summarized in the following table:

PropertyDescription
Physical AppearanceTypically a crystalline solid
SolubilityEnhanced water solubility due to sulfate group
Functional GroupsAmino group, ethyl group, ethanol moiety, sulfate group
Structural UniquenessCombination of ethanolamine backbone with sulfate group
Chemical ReactivityCapable of undergoing oxidation, reduction, and substitution reactions

Synthesis Methods

The preparation of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate can be accomplished through various synthetic routes, each with specific advantages and considerations.

Common Synthetic Routes

The synthesis typically involves a multi-step process beginning with appropriate precursors. One established method begins with the reaction of 4-aminophenylethanol with ethylamine under controlled conditions, using a suitable solvent like ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then treated with sulfuric acid to form the desired sulfate salt.

Alternative Synthesis Pathway

Another documented synthetic route involves:

  • Condensation reaction of 1-chloro-4-nitrobenzene with 2-mercaptoethanol under alkaline conditions

  • Oxidation using hydrogen peroxide (50% H2O2)

  • Reduction of the nitro group (commonly via catalytic hydrogenation)

  • Esterification with sulfuric acid to produce the final sulfate ester

Reaction Conditions

The synthesis generally requires specific conditions to ensure optimal yield and purity:

  • Temperature: Moderate temperatures (50-70°C) are typically employed for the main reaction steps

  • Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction steps

  • Solvents: Common solvents include ethanol or methanol

  • Monitoring: Thin-layer chromatography (TLC) is often used to track reaction progress

Industrial Production Considerations

In industrial settings, the production may incorporate:

  • Continuous flow reactors to ensure consistent quality and yield

  • Automated systems for reagent addition and reaction condition control

  • Enhanced safety protocols, particularly when working with hydrogen gas alternatives

Chemical Reactivity

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate demonstrates diverse chemical behaviors that contribute to its utility in various applications.

Types of Reactions

The compound can participate in several reaction types based on its functional groups:

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions

Reduction reactions can further modify the amino group to form secondary or tertiary amines. Effective reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reactions

The phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation. These reactions typically employ reagents like sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.

Stability Properties

The compound exhibits particular stability characteristics:

  • Under acidic conditions (pH < 3): The sulfate ester may undergo hydrolysis

  • Under alkaline conditions (pH > 10): Degradation can accelerate due to nucleophilic attack by hydroxide ions

  • Optimal stability: Generally maintained in buffered solutions (pH 6-8) during storage

Applications in Scientific Research

The versatility of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate has led to its application across multiple scientific disciplines.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It plays a notable role in the production of drugs targeting overactive bladder syndrome, such as Mirabegron. The synthetic methodology involving this compound simplifies reduction steps in drug formulation, making it suitable for industrial-scale production without requiring hydrogen gas, thus reducing safety risks.

Organic Synthesis Applications

In the field of organic chemistry, 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate functions as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and reductions, makes it a versatile agent in organic synthesis. Applications include:

  • Transformation into biaryl compounds through cross-coupling reactions

  • Functionalization to create naphthalene derivatives via substitution reactions

  • Serving as a precursor in multi-step synthesis of complex heterocyclic systems

Mirabegron Synthesis

A notable case study involves the efficient synthesis of Mirabegron, which utilized this compound as an intermediate. The method employed palladium on carbon as a catalyst for reduction reactions, demonstrating how this compound facilitates the production of active pharmaceutical ingredients while minimizing safety hazards associated with traditional methods.

Novel Compound Development

In other research initiatives, this compound has been used to create novel compounds through nucleophilic aromatic substitutions. The resultant products have demonstrated potential bioactivity, indicating that this compound could lead to the development of new therapeutic agents.

Application Comparison

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisIntermediate for drugs like MirabegronSimplifies synthesis; reduces safety risks; suitable for industrial production
Organic SynthesisBuilding block for complex organic moleculesEnables versatile reactions including substitutions and reductions
Biological ResearchStudies on enzyme interactions and metabolic pathwaysContributes to understanding pharmacological effects at molecular level

Biological Activity

The biological behavior of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate contributes significantly to its value in pharmaceutical research and development.

Mechanism of Action

The compound's mechanism of action involves specific interactions with molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and leading to various biochemical effects.

Documented Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

Antioxidant Properties

The compound demonstrates antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage. This activity is typically measured using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Antibiofilm Activity

Recent evaluations indicate that it can inhibit biofilm formation in pathogenic bacteria, which is essential in addressing chronic infections that are resistant to conventional antimicrobial approaches.

Structure-Activity Relationship

The biological activity of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate can be attributed to several structural features:

  • The amino group facilitates interaction with cellular receptors and enzymes

  • The ethyl and ethanol moieties contribute to its lipophilicity and membrane permeability

  • The sulfate group enhances water solubility, improving bioavailability

  • The combination of these features allows for unique interactions in biological systems

Analytical Characterization

Proper characterization of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate is essential for ensuring its identity, purity, and quality in research and industrial applications.

Spectroscopic Analysis

Several spectroscopic techniques are employed for structural confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both 1H and 13C NMR provide valuable information about the compound's structure:

  • 1H NMR typically shows characteristic signals for aromatic protons (δ ~7.5–8.5 ppm)

  • 13C NMR reveals key carbon environments, including those associated with the sulfonyl group (δ ~55–60 ppm)

Multi-Nuclear and 2D NMR

For complex structural analysis, especially in derivatives or related compounds, techniques such as COSY (Correlation Spectroscopy) can help distinguish overlapping signals in aromatic and sulfonyl regions.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is commonly employed to assess purity by comparing retention times against known standards.

Advanced Structural Analysis

For definitive structural characterization, especially in cases of structural ambiguity:

  • X-ray crystallography can resolve uncertainties in stereochemistry or hydrogen bonding patterns for crystalline derivatives

  • Mass spectrometry provides accurate molecular weight confirmation and fragmentation patterns that support structural assignments

Comparison with Similar Compounds

Understanding how 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate compares to related compounds helps contextualize its unique properties and applications.

Structural Analogues

Several compounds share structural similarities but differ in key aspects:

  • 4-Aminophenethyl alcohol: Shares the phenyl and amino groups but lacks the ethyl and ethanol moieties

  • 2-(4-Aminophenyl)ethanol: Similar structure but without the ethyl group

  • 4-Aminobenzyl alcohol: Contains a benzyl group instead of the ethyl and ethanol moieties

Distinctive Features

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate is unique due to its specific combination of functional groups. The presence of both amino and ethanol groups, along with the sulfate moiety, allows for versatile interactions in chemical and biological systems, distinguishing it from similar compounds that may lack one or more of these features.

Current Research Directions

Ongoing scientific investigations continue to expand our understanding of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate and its potential applications.

Optimization of Synthetic Routes

Current research focuses on developing more efficient and environmentally friendly synthesis methods. Areas of particular interest include:

  • Catalytic systems that operate under milder conditions

  • Green chemistry approaches that reduce solvent usage and hazardous waste

  • Continuous flow methodologies that enhance reproducibility and scalability

Advanced Pharmacological Applications

Investigations into the compound's pharmacological potential are exploring:

  • Mechanism-based drug design utilizing the compound as a scaffold

  • Structure-activity relationship studies to enhance therapeutic efficacy

  • Novel formulations that improve bioavailability and target specificity

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